3-(Aminomethyl)-3,5,5-trimethylcyclohexanone
Overview
Description
3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, also known as isophorone diamine, is a cycloaliphatic amine with the chemical formula C10H21NO. This compound is a colorless to yellow low-viscosity liquid with a slight amine odor. It is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone typically involves the hydrogenation of isophorone, followed by amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the continuous hydrogenation of isophorone in the presence of ammonia and a suitable catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-3,5,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone involves its interaction with various molecular targets. In the context of epoxy resin curing, it acts as a hardener by reacting with the epoxy groups to form cross-linked networks. This process enhances the mechanical strength and thermal stability of the resulting material .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Another cycloaliphatic amine with similar applications but different chemical properties.
Isophorone: The precursor to 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, used in various industrial applications.
Hexamethylenediamine: A linear aliphatic diamine used in the production of nylon and other polymers.
Uniqueness
This compound is unique due to its cycloaliphatic structure, which imparts superior mechanical and thermal properties to the materials it is used in. Its ability to act as a curing agent for epoxy resins makes it highly valuable in industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDAXWZSPDYMLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285634 | |
Record name | 3-(aminomethyl)-3,5,5-trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-20-2 | |
Record name | NSC42533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(aminomethyl)-3,5,5-trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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